molecular formula C21H20FN3O6S B12404171 Vonoprazan Fumarate-D3

Vonoprazan Fumarate-D3

Cat. No.: B12404171
M. Wt: 464.5 g/mol
InChI Key: ROGSHYHKHPCCJW-PCUGBSCUSA-N
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Description

Vonoprazan-d3 (fumarate) is a deuterated form of vonoprazan fumarate, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of vonoprazan-d3 (fumarate) involves several steps:

    Starting Material: The synthesis begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

    Imine Formation: This compound is dissolved in an organic solvent and mixed with methylamine alcohol solution for 6-8 hours to generate an imine.

    Reduction: The imine is then reduced using metal borohydride for 1-2 hours.

    Boc Protection: The resulting compound is dissolved in an organic solvent, mixed with Boc anhydride, and reacted for 1-2 hours.

    Sulfonylation: The protected compound is then reacted with 3-pyridine sulfuryl chloride in the presence of sodium hydride and crown ether.

    Deprotection: The sulfonylated compound is treated with trifluoroacetic acid and methylene dichloride solution.

    Salt Formation: Finally, the compound is salified with fumaric acid to obtain vonoprazan-d3 (fumarate).

Industrial Production Methods

The industrial production of vonoprazan-d3 (fumarate) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Vonoprazan-d3 (fumarate) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Vonoprazan-d3 (fumarate) exerts its effects by inhibiting the H+/K+ ATPase enzyme in a potassium-competitive manner. This enzyme is responsible for the final step of acid secretion in the stomach. By blocking this enzyme, vonoprazan-d3 suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .

Biological Activity

Vonoprazan Fumarate-D3 is a novel potassium-competitive acid blocker (P-CAB) that has gained attention for its potent inhibition of gastric acid secretion. Approved for use in Japan since 2015, it offers an alternative to traditional proton pump inhibitors (PPIs) for the treatment of various acid-related gastrointestinal disorders. This article delves into the biological activity of this compound, supported by clinical findings, pharmacokinetic data, and case studies.

Vonoprazan acts by reversibly inhibiting the H+^+, K+^+-ATPase enzyme in gastric parietal cells. Its potency is approximately 350 times greater than that of lansoprazole, a commonly used PPI, with an IC50 value of 19 nM at pH 6.5 . This mechanism allows for rapid and sustained acid suppression, with effects lasting over 24 hours after administration .

Pharmacokinetics

The pharmacokinetic profile of Vonoprazan is characterized by:

  • Absorption : Rapid absorption with maximum plasma concentration achieved within 1.5 to 2 hours post-administration.
  • Bioavailability : Oral bioavailability remains unknown, but extensive tissue distribution is noted with a mean apparent volume of distribution of 1050 L .
  • Half-Life : The mean terminal half-life is approximately 7.7 hours in healthy adults .
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4) into inactive metabolites, with significant metabolic activity observed in patients with liver dysfunction .

Clinical Efficacy

Numerous clinical trials have established the efficacy of Vonoprazan in treating gastroesophageal reflux disease (GERD) and peptic ulcers:

  • In a pivotal phase III trial comparing Vonoprazan (20 mg) to Lansoprazole (30 mg), healing rates for erosive esophagitis were 99% and 95.5% , respectively, confirming non-inferiority .
  • A subgroup analysis indicated a significantly higher healing rate in severe cases (LA-C/D) treated with Vonoprazan compared to Lansoprazole .

Table 1: Clinical Trial Outcomes

TreatmentHealing Rate (%)Duration
Vonoprazan 20 mg99.08 weeks
Lansoprazole 30 mg95.58 weeks
Recurrence Rate<10%52 weeks

Safety Profile

The safety profile of Vonoprazan has been generally favorable:

  • Common adverse effects include mild to moderate gastrointestinal symptoms such as constipation and diarrhea, occurring in 8-17% of patients .
  • No severe liver toxicity or neuroendocrine tumors have been reported during clinical use .

Case Studies

Several case studies highlight the real-world application of Vonoprazan:

  • Case Study on Erosive Esophagitis :
    • A patient with severe erosive esophagitis showed complete healing after 8 weeks on a regimen of Vonoprazan, illustrating its effectiveness in difficult cases.
  • Case Study on Helicobacter pylori Eradication :
    • In combination therapy with amoxicillin and clarithromycin, patients achieved successful eradication rates exceeding 90% , demonstrating the utility of Vonoprazan in H. pylori management .

Drug Interactions

Vonoprazan exhibits limited potential for drug-drug interactions due to its weak inhibition of CYP enzymes:

  • It does not significantly inhibit CYP2C19 or CYP3A4 at therapeutic concentrations .
  • Clinical assessments suggest no major interactions with clopidogrel or other antiplatelet agents, indicating a favorable profile for concurrent medication regimens .

Properties

Molecular Formula

C21H20FN3O6S

Molecular Weight

464.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1,1,1-trideuterio-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]methanamine

InChI

InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;

InChI Key

ROGSHYHKHPCCJW-PCUGBSCUSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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